molecular formula C17H17NO4S B2365389 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid CAS No. 324057-41-2

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid

Cat. No.: B2365389
CAS No.: 324057-41-2
M. Wt: 331.39
InChI Key: ZIULRGTVJLLHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid is a chemical compound that has garnered significant attention in various fields of research and industry. This compound, with the molecular formula C17H17NO4S and a molecular weight of 331.39, is known for its potential therapeutic and environmental applications.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: The major products include sulfonic acids and their derivatives.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used but generally include substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]acetic acid
  • **2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid

Uniqueness

Compared to similar compounds, 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid is unique due to its specific structural features, such as the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-12-18(16-7-5-4-6-15(16)17(19)20)23(21,22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULRGTVJLLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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